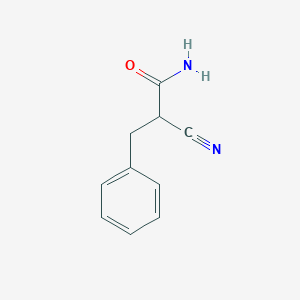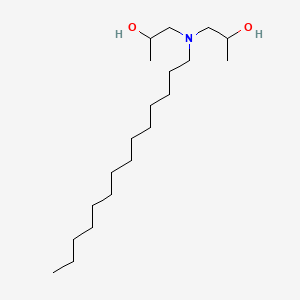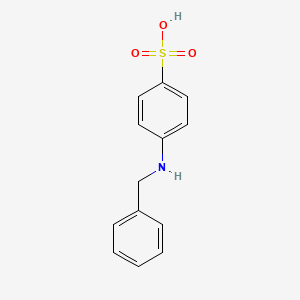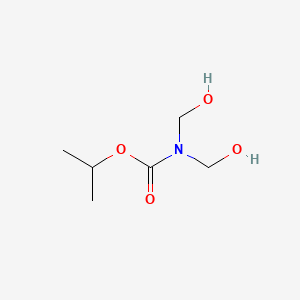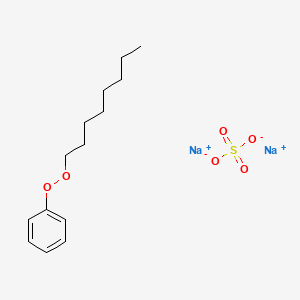
Disodium;octylperoxybenzene;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;octylperoxybenzene;sulfate is a chemical compound with the molecular formula C14H22Na2O6S. It is known for its surfactant properties and is used in various industrial and consumer applications. This compound is part of the larger family of sulfonates, which are widely used in detergents and cleaning agents due to their ability to lower the surface tension of water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;octylperoxybenzene;sulfate typically involves the sulfonation of octylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The general reaction can be summarized as follows:
Sulfonation: Octylbenzene reacts with sulfur trioxide to form octylbenzene sulfonic acid.
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;octylperoxybenzene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate, sulfinate, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disodium;octylperoxybenzene;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium;octylperoxybenzene;sulfate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to interact with and disrupt lipid membranes. This disruption leads to the solubilization of hydrophobic compounds and the release of cellular contents in biological applications. The molecular targets include lipid bilayers and hydrophobic compounds, and the pathways involved are related to the reduction of surface tension and membrane disruption.
Comparaison Avec Des Composés Similaires
Disodium;octylperoxybenzene;sulfate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Disodium laureth sulfosuccinate: A milder surfactant often used in personal care products.
Sodium lauryl sulfate (SLS): A common surfactant in detergents and cleaning agents.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective.
Propriétés
Numéro CAS |
58853-83-1 |
|---|---|
Formule moléculaire |
C14H22Na2O6S |
Poids moléculaire |
364.37 g/mol |
Nom IUPAC |
disodium;octylperoxybenzene;sulfate |
InChI |
InChI=1S/C14H22O2.2Na.H2O4S/c1-2-3-4-5-6-10-13-15-16-14-11-8-7-9-12-14;;;1-5(2,3)4/h7-9,11-12H,2-6,10,13H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Clé InChI |
JZLQGAKMLRJEBP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCOOC1=CC=CC=C1.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


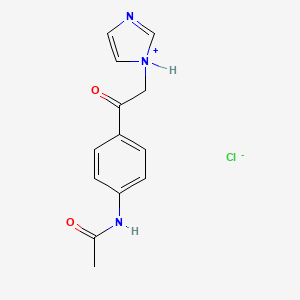

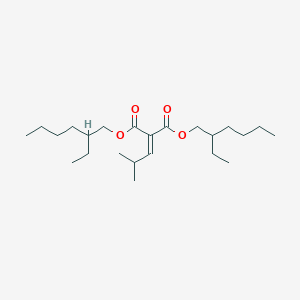
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
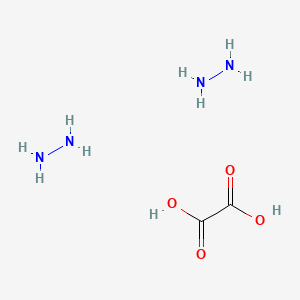


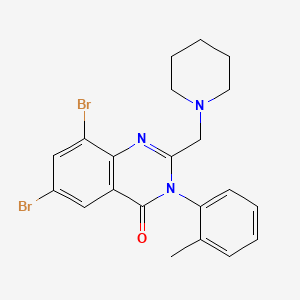
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
